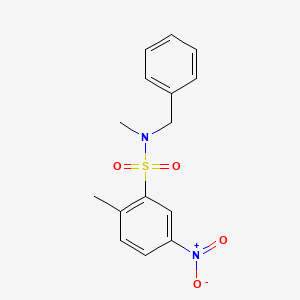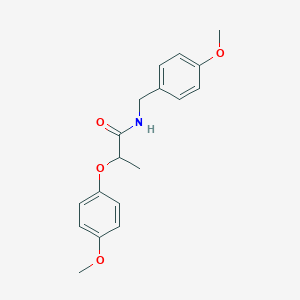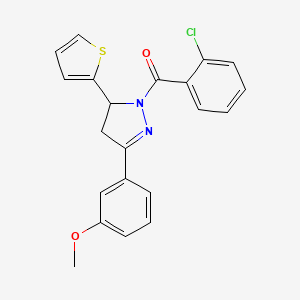
2-(3-benzoyl-1H-indol-1-yl)-N-cyclohexylacetamide
Vue d'ensemble
Description
2-(3-benzoyl-1H-indol-1-yl)-N-cyclohexylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BIA, and it has been studied for its various biochemical and physiological effects. BIA is synthesized using a specific method, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of BIA involves its interaction with specific receptors in the brain and nervous system. BIA has been shown to bind to the GABA-A receptor, which is responsible for regulating neuronal excitability. By binding to this receptor, BIA can modulate the activity of neurons, leading to its anticonvulsant and analgesic effects. BIA has also been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, leading to its anti-inflammatory effect.
Biochemical and Physiological Effects:
BIA has been shown to have various biochemical and physiological effects. BIA has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to reduce pain in animal models of inflammatory pain. BIA has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress and neurotoxicity. BIA has also been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BIA has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily assessed using various analytical techniques. BIA has been extensively studied, and its mechanism of action is well understood. However, BIA also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. BIA also has a short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of BIA. One potential direction is to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. BIA has been shown to have a neuroprotective effect, and it may be able to slow the progression of these diseases. Another potential direction is to study the effects of BIA on different types of pain, such as neuropathic pain. BIA has been shown to be effective in animal models of inflammatory pain, and it may have potential as a treatment for other types of pain. Finally, future studies could focus on optimizing the synthesis method of BIA to improve its yield and purity.
Applications De Recherche Scientifique
BIA has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. BIA has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. BIA has been shown to have a neuroprotective effect, and it has been studied for its potential to improve cognitive function and memory retention.
Propriétés
IUPAC Name |
2-(3-benzoylindol-1-yl)-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-22(24-18-11-5-2-6-12-18)16-25-15-20(19-13-7-8-14-21(19)25)23(27)17-9-3-1-4-10-17/h1,3-4,7-10,13-15,18H,2,5-6,11-12,16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHGHLAQZYSBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





acetic acid](/img/structure/B4108931.png)
![5-cyano-6-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4108936.png)
![methyl N-({5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-valinate](/img/structure/B4108945.png)



![5-(2-chlorophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4108973.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,6-dimethyl-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B4108975.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide](/img/structure/B4109002.png)
![3-bromo-N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4109012.png)
![2-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4109020.png)
